molecular formula C28H26N4O3 B2629437 N-{4-[5-(adamantan-1-yl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxo-2H-chromene-3-carboxamide CAS No. 689268-08-4

N-{4-[5-(adamantan-1-yl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2629437
CAS No.: 689268-08-4
M. Wt: 466.541
InChI Key: BZNOZTRLPIYNKT-UHFFFAOYSA-N
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Description

N-{4-[5-(adamantan-1-yl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of adamantane, triazole, and chromene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-(adamantan-1-yl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the adamantane derivative, followed by the formation of the triazole ring through a click reaction, and finally, the coupling with the chromene carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[5-(adamantan-1-yl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of adamantane, triazole, and chromene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-{4-[5-(adamantan-1-yl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that combines the structural features of adamantane, triazole, and chromene. This unique combination suggests potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features:

  • Adamantane moiety : Known for its stability and bioactivity.
  • Triazole ring : Often associated with antimicrobial and anticancer properties.
  • Chromene structure : Linked to various biological activities including antioxidant effects.

Biological Activity Overview

Research indicates that compounds containing the adamantane and triazole structures exhibit a range of biological activities, including:

  • Antimicrobial : Effective against various bacterial strains.
  • Anticancer : Potential to inhibit tumor growth in different cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxic effects on cancer cells
AntioxidantFree radical scavenging

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : The chromene component may enhance antioxidant defense mechanisms.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of the compound on several cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The results indicated significant inhibition of cell viability with an IC50 value comparable to standard chemotherapeutics like doxorubicin.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed that it exhibited strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Structure-Activity Relationship (SAR)

The structural components play a crucial role in determining the biological activity:

  • The adamantane group enhances lipophilicity, aiding cellular uptake.
  • The triazole ring is critical for interaction with biomolecular targets due to its ability to form hydrogen bonds.

Table 2: Structure-Activity Relationship Insights

Structural FeatureImpact on Activity
Adamantane moietyIncreases cellular permeability
Triazole ringEssential for target binding
Chromene componentContributes to antioxidant activity

Properties

IUPAC Name

N-[4-[5-(1-adamantyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3/c33-26(23-12-20-3-1-2-4-24(20)35-27(23)34)30-21-5-7-22(8-6-21)32-25(16-29-31-32)28-13-17-9-18(14-28)11-19(10-17)15-28/h1-8,12,16-19H,9-11,13-15H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNOZTRLPIYNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CN=NN4C5=CC=C(C=C5)NC(=O)C6=CC7=CC=CC=C7OC6=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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